molecular formula C18H12N2O4 B2857448 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 180403-58-1

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2857448
CAS RN: 180403-58-1
M. Wt: 320.304
InChI Key: HGUCCZNLOOBMET-UHFFFAOYSA-N
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Description

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as MPOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Antibacterial and Antifungal Agents

A novel series of derivatives containing the 2H-chromen-2-one moiety has been synthesized, showcasing potential antibacterial and antifungal activities. These compounds were prepared using specific precursors and screened using the disc diffusion method, indicating their potential as novel antibacterial and antifungal agents (Mahesh et al., 2022).

Molecular Docking and Antimicrobial Activity

Further studies involve microwave-assisted synthesis of novel compounds starting from 3-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-1-(5-hydroxy-2H-chromen-6-yl)-propenones. These compounds demonstrated significant potency against bacterial and fungal strains. Molecular docking studies for the inhibition of enzyme DNA gyrase complemented their in vitro antimicrobial findings, suggesting they could serve as potent DNA gyrase inhibitors (Ashok et al., 2016).

Structural and Spectroscopic Analysis

The structural, spectroscopic, electronic, and thermodynamic properties of hybrid compounds containing pyrazole and coumarin cores were investigated. The study included molecular docking against interleukin-6 (IL-6), indicating these compounds' potential therapeutic applications (Sert et al., 2018).

NMR Characterization of Oxadiazole Derivatives

Characterization of 1,3,4-oxadiazole derivatives, highlighting their diverse biological properties such as antimicrobial, anticonvulsant, and anticancer activities, underscores the significance of 2H-chromen-2-one derivatives in drug discovery and development (Kim et al., 2018).

Antimicrobial Evaluation

One-pot, solvent-free synthesis of novel compounds with the 2H-chromen-2-one backbone demonstrated broad-spectrum antibacterial activity. This approach underscores the value of 2H-chromen-2-one derivatives in developing new antimicrobial agents (Velpula et al., 2015).

properties

IUPAC Name

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-13-7-8-15-12(9-13)10-14(18(21)23-15)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUCCZNLOOBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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